3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with 4-methoxybenzyl and 3-methylbenzyl groups
Preparation Methods
The synthesis of 3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Scientific Research Applications
3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar compounds in the pyrido[3,2-d]pyrimidine family include:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Known for its use in the synthesis of tetrahydropteroic acid derivatives.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown significant anticancer activity and VEGFR-2 inhibition.
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Used as intermediates in the synthesis of kinase inhibitors.
3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-5-3-6-18(13-16)15-25-20-7-4-12-24-21(20)22(27)26(23(25)28)14-17-8-10-19(29-2)11-9-17/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZXGZIJSPCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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